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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of tofacitinib, a
Janus kinase (JAK) inhibitor, and its principal metabolite, M1 (N-demethyl tofacitinib). The
information presented herein is intended to support research and development efforts by
offering a comprehensive overview of their absorption, distribution, metabolism, and excretion
(ADME) characteristics, supported by experimental data and methodologies.

Executive Summary

Tofacitinib is an orally administered drug that undergoes rapid absorption and metabolism. The
parent drug is the primary contributor to the overall pharmacological activity. While tofacitinib is
converted to several metabolites, each accounts for less than 10% of the total circulating
radioactivity, indicating significantly lower exposure compared to the parent compound.[1][2]
This guide will focus on the comparison between tofacitinib and its N-demethylated metabolite,
often referred to as metabolite-1.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for tofacitinib in healthy
adult subjects. Due to their low systemic exposure, specific pharmacokinetic parameters for
individual metabolites, including metabolite-1, are not typically reported in detail in publicly
available literature.
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Metabolite-1 (N-demethyl

Parameter Tofacitinib o
tofacitinib)
Data not available; expected to
Bioavailability (%) ~74 be low due to extensive first-
pass metabolism of tofacitinib.
Time to Peak Plasma .
0.5-1.0 Data not available.

Concentration (Tmax) (h)

Maximum Plasma

Concentration (Cmax)

Dose-dependent

Significantly lower than

tofacitinib.

Area Under the Curve (AUC)

Dose-proportional

Represents <10% of total

drug-related exposure.[1][2]

Elimination Half-life (t1/2) (h)

~3.2

Data not available.

Volume of Distribution (Vd) (L)

87

Data not available.

Protein Binding (%)

~40 (primarily to albumin)

Data not available.

Primary Metabolism

Hepatic (CYP3A4, CYP2C19)

Formed via N-demethylation of
tofacitinib.[1]

Primary Excretion

~70% Hepatic metabolism,
~30% Renal excretion of

parent drug

Excreted in urine and feces as

a minor metabolite.[1]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

A common experimental design to characterize the pharmacokinetics of tofacitinib and its

metabolites in humans involves the following steps:

o Study Population: A cohort of healthy adult volunteers.

o Drug Administration: A single oral dose of [14C]-labeled tofacitinib is administered to the

subjects.[1][2] The radiolabel allows for the tracking of the drug and all its metabolites.
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o Sample Collection: Blood, urine, and feces samples are collected at predetermined time
points over a period of several days to capture the complete absorption and excretion profile.

[2]
o Sample Analysis:

o Total Radioactivity Measurement: Scintillation counting is used to determine the total
radioactivity in plasma, urine, and feces, providing an overall picture of drug-related
material.

o Metabolite Profiling and Quantification: Plasma, urine, and fecal samples are analyzed
using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry
(UPLC-MS/MS) to separate and identify tofacitinib and its metabolites.[1] The use of a
stable isotope-labeled internal standard is crucial for accurate quantification.

e Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate the
pharmacokinetic parameters for tofacitinib and to estimate the exposure of its metabolites.

In Vitro Metabolism Study

To investigate the metabolic pathways of tofacitinib, in vitro studies using human liver
microsomes are conducted:

« Incubation: Tofacitinib is incubated with human liver microsomes in the presence of NADPH
(a cofactor for CYP enzymes).

e Sample Analysis: The incubation mixture is analyzed by LC-MS/MS to identify the
metabolites formed.

e Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the
incubation is repeated with specific chemical inhibitors of different CYP enzymes or with
recombinant human CYP enzymes.

Mandatory Visualization
Signaling Pathway of Tofacitinib
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Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes,
which are crucial for the signaling of numerous cytokines involved in inflammatory and immune
responses. This signaling occurs through the JAK-STAT pathway.
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Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.

Experimental Workflow for Tofacitinib Pharmacokinetic
Analysis

The following diagram illustrates the typical workflow for a human pharmacokinetic study of
tofacitinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. ClinPGx [clinpgx.org]

e 2. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus
Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum
[imidforum.com]

 To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of Tofacitinib
and its Primary Metabolite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1651525#comparing-tofacitinib-and-metabolite-1-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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